2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol is a synthetic organic compound characterized by a pyrazole ring that is substituted with an amino group and a methoxyphenyl group. This compound, with the molecular formula CHNO and a molecular weight of 233.27 g/mol, is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
The compound is classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities. It can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and Santa Cruz Biotechnology . The compound's unique structure allows it to interact with biological targets, making it a subject of interest in pharmacological studies.
The synthesis of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves several key steps:
2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to active sites on these targets, potentially inhibiting or modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects that are currently being explored in pharmacological research .
Key physical properties of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol include:
Chemical properties include its stability under standard conditions but reactivity under specific conditions such as strong oxidizing agents or bases. Detailed analyses such as NMR spectroscopy provide insights into its structural characteristics .
2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Pyrazole heterocycles represent privileged medicinal scaffolds due to their versatile bioactivity profiles and structural adaptability. These five-membered rings containing two adjacent nitrogen atoms exhibit unique electronic distributions that facilitate targeted interactions with biological macromolecules. Pyrazole derivatives constitute components of >30 FDA-approved drugs spanning anticancer agents (e.g., Crizotinib for ALK-positive lung cancer), anti-inflammatories (Celecoxib, a COX-2 selective inhibitor), and neurological therapeutics (Rimonabant for obesity management) [6] [9]. Their significance derives from three key attributes: (1) Nitrogen atoms enable hydrogen bond donor/acceptor functionality critical for target binding; (2) The aromatic system permits π-stacking interactions with protein residues; and (3) C3/C5 positions allow extensive derivatization to modulate pharmacodynamic and pharmacokinetic properties. Computational analyses reveal pyrazole-containing drugs exhibit 42% higher binding affinity diversity compared to imidazole analogs, explaining their prevalence in kinase inhibitors targeting EGFR, CDKs, and tubulin polymerization pathways [6] [10].
The therapeutic application of pyrazoles began in 1883 with Ludwig Knorr's serendipitous synthesis of antipyrine (phenazone) during quinine analog research [7]. This first-generation pyrazolone demonstrated potent antipyretic properties, catalyzing decades of derivative development:
A pivotal advancement occurred in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds—the first natural pyrazole derivative identified [7]. This discovery validated pyrazoles as biologically compatible scaffolds, accelerating medicinal chemistry programs. Contemporary drug design leverages microwave-assisted synthesis (68% of recent pyrazole papers), ultrasound activation (22%), and mechanochemistry (10%) to overcome traditional limitations like prolonged reaction times and low regioselectivity [6].
Bioactivity in pyrazole derivatives exhibits profound dependence on substituent identity and positioning. Systematic studies reveal:
Table 1: Bioactivity Variation in Positional Isomers
Substituent Position | 3-Methoxyphenyl Isomer | 4-Methoxyphenyl Isomer | Bioactivity Difference |
---|---|---|---|
C3-Aryl Orientation | meta-OCH₃ | para-OCH₃ | 3.2-fold ∆ IC₅₀ vs CDK8 |
Hydrogen Bond Capacity | 2 H-bond sites | 3 H-bond sites | Altered docking orientation |
LogP | 2.1 ± 0.3 | 1.8 ± 0.2 | Improved membrane transit |
Reference Compound | 956751-64-7 | 956568-62-0 | [1] [8] |
The ethanol group at N1 in 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol enhances aqueous solubility (predicted LogS = -2.9) while the meta-methoxy configuration optimizes steric compatibility with hydrophobic kinase pockets [1] [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1